Cas no 35959-08-1 (3-Acetoxy-11-ursen-28,13-olide)

3-Acetoxy-11-ursen-28,13-olide structure
35959-08-1 structure
Nome del prodotto:3-Acetoxy-11-ursen-28,13-olide
Numero CAS:35959-08-1
MF:C32H48O4
MW:496.72112
CID:836895
PubChem ID:21606662

3-Acetoxy-11-ursen-28,13-olide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Acetoxy-11-ursen-28,13-olide
    • 3beta-Acetoxyurs-11-en-28-oic 13(28)-lactone
    • B0005-179599
    • 35959-08-1
    • 3beta-Acetoxyurs-11-en-28,13beta-olide
    • CS-0017656
    • AKOS040761080
    • 4,4,6a,6b,11,12,14b-Heptamethyl-16-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,9,10,11,12,12a,14a,14b-octadecahydro-12b,8a-(epoxymethano)picen-3-yl acetate
    • 4,5,9,9,13,19,20-Heptamethyl-23-oxo-24- oxahexacyclo[15.5.2.0^1,18^.0^4,17^.0^5,14^.0^8,13^]tetracos- 15-en-10-yl acetate
    • HY-N1803
    • Urs-11-en-28-oic acid, 3,13-dihydroxy-,-lactone,acetate
    • [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate
    • [ "" ]
    • DA-49639
    • 3beta-Acetoxy-13-hydroxyurs-11-ene-28-oic acid lactone
    • Inchi: InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1
    • Chiave InChI: NCXOPROPMCEOMN-UHFFFAOYSA-N
    • Sorrisi: CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C

Proprietà calcolate

  • Massa esatta: 496.35500
  • Massa monoisotopica: 496.35526001g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 2
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.7
  • Superficie polare topologica: 52.6Ų

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 572.8±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 278.2±28.5 °C
  • PSA: 52.60000
  • LogP: 7.11100
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

3-Acetoxy-11-ursen-28,13-olide Informazioni sulla sicurezza

3-Acetoxy-11-ursen-28,13-olide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN2913-5 mg
3-Acetoxy-11-ursen-28,13-olide
35959-08-1 98%
5mg
¥ 3,230 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2913-1 mL * 10 mM (in DMSO)
3-Acetoxy-11-ursen-28,13-olide
35959-08-1
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-08
TargetMol Chemicals
TN2913-5mg
3-Acetoxy-11-ursen-28,13-olide
35959-08-1
5mg
¥ 3230 2024-07-20
A2B Chem LLC
AF82726-5mg
3-Acetoxy-11-ursen-28,13-olide
35959-08-1 98.0%
5mg
$577.00 2024-04-20
TargetMol Chemicals
TN2913-1 ml * 10 mm
3-Acetoxy-11-ursen-28,13-olide
35959-08-1
1 ml * 10 mm
¥ 3330 2024-07-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A39060-5mg
3-Acetoxy-11-ursen-28,13-olide
35959-08-1 ,HPLC≥98%
5mg
¥4640.0 2023-09-09
Cooke Chemical
M9344434-5mg
3β-Acetoxyurs-11-en-28,13β-olide
35959-08-1 98%
5mg
RMB 1900.00 2025-02-21
TargetMol Chemicals
TN2913-5mg
3-Acetoxy-11-ursen-28,13-olide
35959-08-1
5mg
¥ 3230 2024-07-24
TargetMol Chemicals
TN2913-1 ml * 10 mm
3-Acetoxy-11-ursen-28,13-olide
35959-08-1
1 ml * 10 mm
¥ 3330 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2913-1 mg
3-Acetoxy-11-ursen-28,13-olide
35959-08-1
1mg
¥2035.00 2022-04-26
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:35959-08-1)3-Acetoxy-11-ursen-28,13-olide
TB00039
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta